molecular formula C15H18N2O4S3 B1222414 N-[4-(1-piperidinylsulfonyl)phenyl]-2-thiophenesulfonamide

N-[4-(1-piperidinylsulfonyl)phenyl]-2-thiophenesulfonamide

Cat. No. B1222414
M. Wt: 386.5 g/mol
InChI Key: LAXSHVLQKGTZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-piperidinylsulfonyl)phenyl]-2-thiophenesulfonamide is a sulfonamide.

Scientific Research Applications

  • Phospholipase A2 Inhibition and Myocardial Protection :

    • N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide, a derivative, has shown significant inhibition of membrane-bound phospholipase A2. This inhibition was linked to reduced myocardial infarction size in coronary occluded rats, suggesting potential therapeutic applications in cardiovascular diseases (Oinuma et al., 1991).
  • Antagonistic Activity on 5-HT6 Receptors :

    • Compounds like SB-399885, which incorporate the N-[4-(1-piperidinylsulfonyl)phenyl]-2-thiophenesulfonamide structure, have been identified as potent, selective 5-HT6 receptor antagonists. This antagonist property is linked to cognitive enhancement, suggesting potential applications in treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
  • Antibacterial Properties :

    • N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have exhibited moderate to significant antibacterial activity. This highlights the potential of these derivatives in developing new antibacterial agents (Khalid et al., 2016).
  • Cholinesterase Inhibition :

    • Some N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have demonstrated promising activity against acetylcholinesterase and butyrylcholinesterase enzymes. This suggests possible applications in the treatment of neurodegenerative diseases like Alzheimer's (Khalid et al., 2014).
  • Antihypertensive and Diuretic Activities :

    • N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] showed notable species-specific diuretic and antihypertensive activities in rats, indicating potential for developing new treatments for hypertension (Klioze & Novick, 1978).
  • Anticancer Activity :

    • Certain derivatives have demonstrated significant in-vitro anticancer activity against human breast cancer cell lines. This implies potential in the development of new anticancer therapies (Al-Said et al., 2011).

properties

Product Name

N-[4-(1-piperidinylsulfonyl)phenyl]-2-thiophenesulfonamide

Molecular Formula

C15H18N2O4S3

Molecular Weight

386.5 g/mol

IUPAC Name

N-(4-piperidin-1-ylsulfonylphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C15H18N2O4S3/c18-23(19,15-5-4-12-22-15)16-13-6-8-14(9-7-13)24(20,21)17-10-2-1-3-11-17/h4-9,12,16H,1-3,10-11H2

InChI Key

LAXSHVLQKGTZOC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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